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molecular formula C9H7N3O2 B123580 5-Amino-6-nitroquinoline CAS No. 35975-00-9

5-Amino-6-nitroquinoline

Cat. No. B123580
M. Wt: 189.17 g/mol
InChI Key: TYBYHEXFKFLRFT-UHFFFAOYSA-N
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Patent
US06624186B2

Procedure details

Quinolino[5,6-d]imidazolinone (2f) was prepared from 5-amino-6-nitroquinoline by hydrogenation and subsequent treatment with urea in diglyme. Overall yield: 91%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]([N+:12]([O-])=O)=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2.N[C:16](N)=[O:17]>COCCOCCOC>[NH:1]1[C:2]2[C:3]3[CH:4]=[CH:5][CH:6]=[N:7][C:8]=3[CH:9]=[CH:10][C:11]=2[NH:12][C:16]1=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C2C=CC=NC2=CC=C1[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1C(NC2=C1C=1C=CC=NC1C=C2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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